molecular formula C19H7Cl4NO5 B12476436 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl furan-2-carboxylate

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl furan-2-carboxylate

Cat. No.: B12476436
M. Wt: 471.1 g/mol
InChI Key: LBDGBEZEEMDUJK-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl furan-2-carboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl furan-2-carboxylate typically involves the reaction of phenylethylamine with phthalic anhydride under solventless conditions. This method is known for its simplicity and efficiency, producing the desired compound with high yields . The reaction conditions often include heating the reactants to facilitate the formation of the isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl furan-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl furan-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorine atoms and furan ring contribute to its reactivity, allowing it to interact with enzymes and other biomolecules. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl furan-2-carboxylate is unique due to its specific combination of a furan ring and multiple chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H7Cl4NO5

Molecular Weight

471.1 g/mol

IUPAC Name

[3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H7Cl4NO5/c20-13-11-12(14(21)16(23)15(13)22)18(26)24(17(11)25)8-3-1-4-9(7-8)29-19(27)10-5-2-6-28-10/h1-7H

InChI Key

LBDGBEZEEMDUJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl

Origin of Product

United States

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